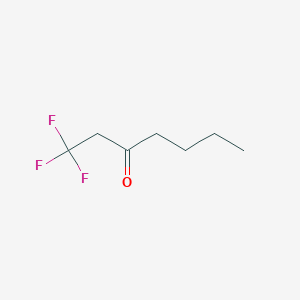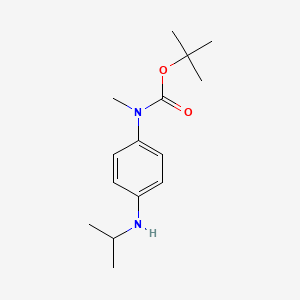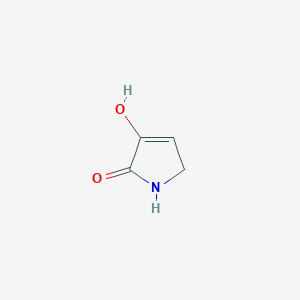
3-Hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of a hydroxyl group at the third position and a keto group at the second position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-pyrrol-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of aminomethylene Meldrum’s acid derivatives via flash vacuum pyrolysis. This method provides a route to 4,5-unsubstituted pyrrolones through a hydrogen-transfer–cyclisation sequence .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and keto groups, which are reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrol-2,3-dione derivatives, while reduction can produce 3,4-dihydroxy-1H-pyrrol-2(5H)-one.
Aplicaciones Científicas De Investigación
3-Hydroxy-1H-pyrrol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1H-pyrrol-2(5H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular processes, making it a compound of interest in drug discovery and development.
Comparación Con Compuestos Similares
1H-pyrrol-3(2H)-one: Similar in structure but lacks the hydroxyl group at the third position.
3-Hydroxypyrrole: Similar but does not have the keto group at the second position.
1H-pyrrolo[2,3-b]pyridine: A more complex heterocyclic compound with different biological activities.
Uniqueness: 3-Hydroxy-1H-pyrrol-2(5H)-one is unique due to the presence of both hydroxyl and keto groups on the pyrrole ring, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C4H5NO2 |
|---|---|
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1,6H,2H2,(H,5,7) |
Clave InChI |
JKSIQHDUIKCERS-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)
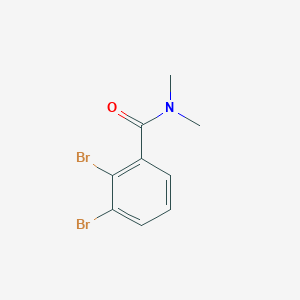


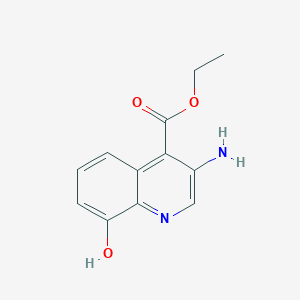
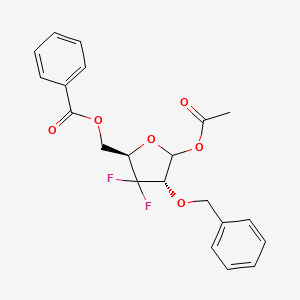
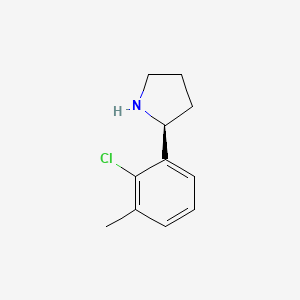
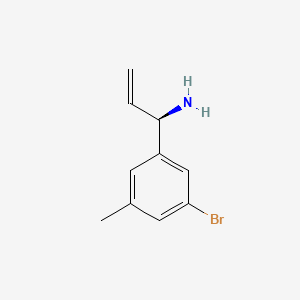

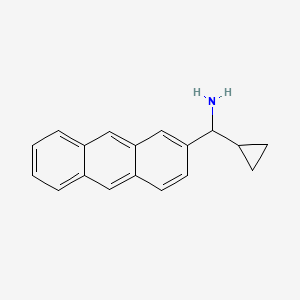
![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)
![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
